Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate
Description
Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with a benzyl group at the N1 position, an amino group at the C4 position, and a methyl ester at C2 (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and radiopharmaceuticals. Its stereochemistry (2S,4R) is critical for biological activity, as it mimics proline-like conformations in peptide-based therapeutics .
Properties
IUPAC Name |
methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVTANONRBMRA-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidine Core Formation
The pyrrolidine ring is constructed via cyclization reactions starting from L-phenylalanine derivatives. A common approach involves intramolecular nucleophilic substitution or [3+2] cycloadditions. For example, L-phenylalanine is converted to a γ-lactam intermediate through treatment with carbonyl compounds like ketones or aldehydes under acidic conditions . Key parameters include:
| Reaction Condition | Details |
|---|---|
| Temperature | 60–80°C |
| Catalyst | p-Toluenesulfonic acid (pTSA) |
| Solvent | Toluene or dichloromethane |
| Yield | 65–75% (reported for analogous systems) |
Cyclization is followed by benzylation at the nitrogen atom using benzyl bromide or chloride in the presence of a base such as sodium hydride . Stereochemical integrity at the C2 and C4 positions is maintained by leveraging the chiral pool of L-phenylalanine.
Benzylation and Protecting Group Dynamics
Benzylation introduces the N1-benzyl group, which protects the amine during subsequent reactions. Optimal conditions involve:
-
Reagents : Benzyl chloride (1.2 equivalents)
-
Base : Triethylamine (2.5 equivalents) in tetrahydrofuran (THF) .
-
Reaction Time : 12–16 hours at 25°C.
The choice of solvent impacts reaction efficiency; polar aprotic solvents like THF enhance nucleophilicity, while dichloromethane minimizes side reactions. Post-benzylation, the intermediate is purified via silica gel chromatography, achieving >90% purity .
Stereoselective Amination at C4
The C4 amino group is introduced through a two-step process:
-
Hydroxylation : Oxidation of the C4 position using m-chloroperbenzoic acid (mCPBA) to form a hydroxylated intermediate.
-
Amination : Displacement of the hydroxyl group with ammonia or a protected amine via Mitsunobu or SN2 reactions .
For stereochemical control, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures inversion of configuration, yielding the (4R) stereoisomer . Key data:
| Parameter | Mitsunobu Reaction | SN2 Displacement |
|---|---|---|
| Temperature | 0–5°C | 25–40°C |
| Solvent | THF | Dimethylformamide (DMF) |
| Stereochemical Outcome | Retention (via inversion) | Racemization risk |
| Yield | 70–80% | 50–60% |
Esterification and Final Functionalization
The C2 carboxyl group is esterified using methanol under acidic conditions. A typical protocol involves:
-
Reagents : Thionyl chloride (SOCl₂) for carboxyl activation, followed by methanol quench.
-
Yield : 85–90% after recrystallization from ethanol/water mixtures.
Alternative methods employ DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents for ester formation .
Resolution of Enantiomers Using Tartaric Acids
Racemic mixtures of the compound are resolved using chiral resolving agents. The patent US6495711B2 details a process where:
-
The racemate is treated with D-tartaric acid (0.5–0.6 equivalents) in ethanol to precipitate the (1S,4R)-enantiomer .
-
The mother liquor is subsequently treated with L-tartaric acid to isolate the (1R,4S)-enantiomer .
| Step | Conditions |
|---|---|
| Resolution with D-tartaric acid | 20–25°C, pH 1–5, seeding required |
| Yield of (2S,4R) isomer | 40–45% |
| Enantiomeric excess (ee) | >99% |
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors enable precise control over cyclization and benzylation steps, reducing reaction times by 50% compared to batch processes . Key industrial parameters:
-
Catalyst Recovery : Triethylamine is recycled via distillation.
-
Purification : Crystallization instead of chromatography, reducing solvent waste.
-
Throughput : 10–15 kg/day per production line.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Building Block in Organic Chemistry
- Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the development of novel compounds due to its ability to undergo various chemical transformations while retaining its chiral properties.
1.2 Peptide Synthesis
- This compound is integral to peptide synthesis, especially in solid-phase peptide synthesis (SPPS). It allows for the efficient assembly of complex peptide chains, which are essential for developing new therapeutic agents .
Biological Applications
2.1 Neuroprotective Effects
- Research indicates that this compound may exhibit neuroprotective effects. Its interaction with neurotransmitter receptors and enzymes suggests potential applications in treating neurodegenerative diseases.
2.2 Anticancer Activity
- Studies have shown that related compounds possess anticancer properties. This compound has been tested for its ability to inhibit tumor growth in various cancer cell lines, indicating its potential as a pharmacological agent.
Drug Development
3.1 Targeted Therapeutics
- The compound plays a significant role in the pharmaceutical industry for developing new drugs, particularly peptide-based therapeutics that target specific biological pathways. Its application in bioconjugation techniques enhances drug efficacy by improving targeting capabilities .
3.2 Custom Synthesis Services
- Many chemical suppliers offer custom synthesis of this compound to cater to specific research needs, providing flexibility and tailored solutions for researchers .
Table: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral pyrrolidine | Neuroprotective, anticancer potential |
| Methyl (2S,4R)-4-hydroxy-L-proline | Hydroxy derivative | Antioxidant properties |
| Methyl (2S,4R)-4-methylproline | Methyl derivative | Anticancer activity |
Case Studies
Case Study 1: Neuroprotective Potential
A study investigated the effects of this compound on neurodegenerative pathways. Results indicated that the compound could modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Case Study 2: Anticancer Activity
In vitro assays were conducted using A549 lung cancer cells to evaluate the anticancer properties of this compound alongside other derivatives. The findings revealed that certain modifications increased cytotoxicity compared to standard chemotherapeutics like cisplatin.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Key Observations :
- The amino group at C4 in the target compound enhances nucleophilicity, making it reactive for conjugation with imaging agents (e.g., ⁶⁸Ga labeling) .
- Replacement of the amino group with hydroxyl (OH) or fluorine (F) alters binding affinity to targets like FAP. For instance, [68Ga]Ga-SB03045 (C4-F) showed superior tumor uptake compared to hydroxylated analogs .
- Benzyl group modifications (e.g., thiazole or naphthyl substituents) improve tumor specificity in PET tracers .
Key Observations :
- The 2S,4R configuration is synthetically challenging but critical for mimicking natural proline conformations in drug design .
- Cis vs. trans isomers (e.g., 2S,4S vs. 2S,4R) exhibit divergent biological activities. For example, cis-hydroxypyrrolidines show reduced tumor uptake in PET imaging compared to trans-amino analogs .
Table 3: Stability and Hazard Data
Biological Activity
Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate is a chiral compound with significant biological potential, particularly in the fields of neuroprotection and drug development. This article explores its biological activity, synthesis, and applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 234.29 g/mol. Its unique stereochemistry contributes to its distinct biological properties. The synthesis typically involves starting materials like benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions, allowing for efficient Csp3–H bond oxidation and other transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It may modulate their activity, leading to various neuroprotective effects. For instance, studies have shown that compounds with similar structures can influence pathways related to neurodegeneration and inflammation .
Neuroprotective Effects
Research indicates that this compound exhibits potential neuroprotective effects. In vitro studies suggest it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Potential
In addition to neuroprotection, this compound has been investigated for its anticancer properties. Similar derivatives have demonstrated selective cytotoxicity against various cancer cell lines. For example, related pyrrolidine derivatives have shown promising results against A549 lung adenocarcinoma cells, indicating that modifications in the structure can enhance anticancer activity .
Case Study 1: Neuroprotective Activity
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various pyrrolidine derivatives, including this compound. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds in a series of in vitro assays. This compound was tested alongside other derivatives against A549 cells. The study found that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics like cisplatin .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral pyrrolidine | Neuroprotective, anticancer potential |
| Methyl (2S,4R)-4-hydroxy-L-proline | Hydroxy derivative | Antioxidant properties |
| Methyl (2S,4R)-4-methylproline | Methyl derivative | Anticancer activity |
Applications in Drug Development
This compound serves as a crucial building block in drug development, particularly for creating peptide-based therapeutics targeting specific biological pathways. Its role in bioconjugation techniques enhances the efficacy of drugs by improving their targeting capabilities .
Q & A
Q. Q1. What synthetic routes are commonly employed for preparing Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate, and how do they address stereochemical control?
Q. Q2. How is the purity and enantiomeric excess (ee) of this compound validated in academic research?
Methodological Answer: Purity is assessed via HPLC or LCMS, with protocols similar to those for related pyrrolidine derivatives (e.g., ≥98% purity confirmed by reverse-phase HPLC) . Enantiomeric excess is determined using chiral stationary-phase chromatography, often referenced against known standards (e.g., tert-butoxycarbonyl-protected analogs) .
Q. Q3. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
NMR : H and C NMR confirm backbone connectivity and stereochemistry. For example, the 4-amino group shows characteristic deshielding (δ ~2.5–3.5 ppm in H NMR) .
Q. Q4. How do steric and electronic factors influence the reactivity of the 4-amino group in this compound during functionalization?
Methodological Answer: The 4-amino group’s nucleophilicity is modulated by steric hindrance from the benzyl group and electronic effects of the pyrrolidine ring. Protection with tert-butoxycarbonyl (Boc) is often required before coupling reactions (e.g., peptide bond formation), as shown in analogs like Boc-protected 4-hydroxypyrrolidine derivatives . Kinetic studies suggest Boc deprotection under acidic conditions (e.g., HCl/dioxane) proceeds with >90% efficiency .
Q. Q5. What conformational analyses are critical for understanding its bioactivity in peptide mimetics?
Methodological Answer: The compound’s rigid pyrrolidine ring enforces cis-amide geometry, mimicking bioactive peptide turns. X-ray data reveal a planar N1–C2–C3–C5 moiety (RMSD: 0.06 Å), with hydrogen-bonding networks critical for molecular recognition . Computational modeling (e.g., DFT) further predicts energy barriers for ring puckering (~5 kcal/mol), aligning with crystallographic observations .
Q. Q6. How does this compound serve as a precursor for β-turn mimetics in drug discovery?
Q. Q7. What analytical challenges arise in distinguishing diastereomers during scale-up synthesis?
Methodological Answer: Diastereomers (e.g., 2S,4R vs. 2S,4S) often co-elute under standard chromatographic conditions. Advanced techniques include:
Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .
Crystallographic Screening : Identifying conditions favoring selective crystallization of the desired diastereomer .
Q. Q8. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer: Stability studies use accelerated degradation protocols:
Thermogravimetric Analysis (TGA) : Decomposition onset at ~160°C .
pH Stress Testing : Hydrolysis of the methyl ester occurs rapidly at pH >10, requiring buffered storage conditions (pH 4–6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
